molecular formula C16H28BrNO2Si B147783 1-Propanaminium, 3-carboxy-N-((ethylmethylphenylsilyl)methyl)-N,N-dimethyl-, bromide CAS No. 128486-43-1

1-Propanaminium, 3-carboxy-N-((ethylmethylphenylsilyl)methyl)-N,N-dimethyl-, bromide

Cat. No. B147783
M. Wt: 374.39 g/mol
InChI Key: WGYKZJWCGVVSQN-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanaminium, 3-carboxy-N-((ethylmethylphenylsilyl)methyl)-N,N-dimethyl-, bromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EIPA and is a quaternary ammonium compound. EIPA is a potent inhibitor of the Na+/H+ exchanger and has been extensively studied for its role in regulating intracellular pH.

Scientific Research Applications

  • Crystal Structure and Biosynthetic Applications : A study on a related compound, acetyl-L-carnitine hydrochloride, details its role as a source of activated acetyl groups used in biosynthetic processes. Its crystal structure, confirmed by a study, aligns with predictions from solid-state NMR studies (Weber et al., 1995).

  • Catalytic Properties in Organic Chemistry : Research involving 1-methyl-3-(2-((pyridin-2-ylmethylene)amino)ethyl)-1H-imidazol-3-ium bromide, a compound structurally similar to the one , has shown its utility in forming Ruthenium complexes with catalytic activities. These complexes demonstrate potential in the reduction of ketones and aldehydes (Mejuto et al., 2015).

  • Synthesis and Pharmacological Applications : Another related compound, 3-carboxy-(2R)-[[hydroxy[(tetradecyl)oxy]phosphinyl]oxy]-N,N,N-trimethyl-1-propanaminium hydroxide inner salt, has been synthesized efficiently and safely. This compound, a carnitine palmitoyltransferase I inhibitor, showcases the potential for pharmacological applications (Prashad et al., 2002).

  • Photopolymerization and Photochemistry : Studies on water-soluble methyl substituted 3-(9-oxo-9H-thioxanthene-2-yloxy)-N,N,N-trimethyl-1-propanaminium salts, which are structurally similar, show their effectiveness in photopolymerization processes. These compounds have applications in the field of materials science and polymer chemistry (Allen et al., 1986).

  • Applications in Refrigeration Technology : Bromide-based ionic liquids, like 1-ethyl-1-methyl-morpholinium bromide, have been studied for their use in absorption refrigeration technology. This suggests potential applications in energy-efficient cooling systems (Królikowska et al., 2019).

  • Allosteric Modulation in Pharmacology : Research on N,N,N‘,N‘-Tetramethyl-N,N‘-bis(3-phthalimidopropyl)hexane-1,6-diaminium bromide, a compound with similarities, demonstrates its role as an allosteric modulator for muscarinic M2 receptors, highlighting applications in drug discovery and pharmacology (Daiß et al., 2004).

properties

CAS RN

128486-43-1

Product Name

1-Propanaminium, 3-carboxy-N-((ethylmethylphenylsilyl)methyl)-N,N-dimethyl-, bromide

Molecular Formula

C16H28BrNO2Si

Molecular Weight

374.39 g/mol

IUPAC Name

3-carboxypropyl-[(ethyl-methyl-phenylsilyl)methyl]-dimethylazanium;bromide

InChI

InChI=1S/C16H27NO2Si.BrH/c1-5-20(4,15-10-7-6-8-11-15)14-17(2,3)13-9-12-16(18)19;/h6-8,10-11H,5,9,12-14H2,1-4H3;1H

InChI Key

WGYKZJWCGVVSQN-UHFFFAOYSA-O

SMILES

CC[Si](C)(C[N+](C)(C)CCCC(=O)O)C1=CC=CC=C1.[Br-]

Canonical SMILES

CC[Si](C)(C[N+](C)(C)CCCC(=O)O)C1=CC=CC=C1.[Br-]

synonyms

1-PROPANAMINIUM

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propanaminium, 3-carboxy-N-((ethylmethylphenylsilyl)methyl)-N,N-dimethyl-, bromide
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1-Propanaminium, 3-carboxy-N-((ethylmethylphenylsilyl)methyl)-N,N-dimethyl-, bromide
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1-Propanaminium, 3-carboxy-N-((ethylmethylphenylsilyl)methyl)-N,N-dimethyl-, bromide
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1-Propanaminium, 3-carboxy-N-((ethylmethylphenylsilyl)methyl)-N,N-dimethyl-, bromide
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1-Propanaminium, 3-carboxy-N-((ethylmethylphenylsilyl)methyl)-N,N-dimethyl-, bromide
Reactant of Route 6
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1-Propanaminium, 3-carboxy-N-((ethylmethylphenylsilyl)methyl)-N,N-dimethyl-, bromide

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